N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Medicinal Chemistry Tubulin Polymerization Inhibition Anticancer Drug Discovery

Tubulin polymerization inhibitor discovery programs often stall due to inactive or metabolically unstable indole-oxalamide analogues. This compound directly addresses that bottleneck by combining the N-methylindole pharmacophore, a hydroxyethyl linker that reduces oxidative metabolism, and a chiral phenylethyl tail enabling π-stacking within the colchicine-binding pocket. • Validated pharmacophoric scaffold: mirrors key structural features of compound 8g (IC50 0.8-2.1 µM), the most potent tubulin inhibitor in the foundational Diao et al. oxalamide series. • Optimized drug-like properties: cLogP 2.98, MW 365.43 - stays within favorable property space while avoiding excessively lipophilic analogues (cLogP >3.5) that show diminished activity. • Metabolic stability advantage: secondary alcohol moiety predicted to lower intrinsic clearance vs. des-hydroxy analogues, enabling direct head-to-head microsomal stability comparisons.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 1448052-47-8
Cat. No. B2374366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
CAS1448052-47-8
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
InChIInChI=1S/C21H23N3O3/c1-14(15-8-4-3-5-9-15)23-21(27)20(26)22-12-19(25)17-13-24(2)18-11-7-6-10-16(17)18/h3-11,13-14,19,25H,12H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyBNPUKUXFUQMGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile: Indole Oxalamide


N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 1448052-47-8) is a synthetic small-molecule oxalamide featuring a 1-methylindole pharmacophore linked via a hydroxyethyl spacer to an N-(1-phenylethyl) oxalamide terminus. The compound belongs to a class of indole-based oxalamides that have been investigated as tubulin polymerization inhibitors and antiproliferative agents [1]. Its molecular formula is C21H23N3O3 with a molecular weight of 365.43 g/mol, representing a structurally differentiated analogue within this chemotype through the combination of N-methylindole, hydroxyethyl linker, and chiral phenylethyl substituent.

Generic Substitution Risks: Indole Oxalamide


Indole-based oxalamide derivatives are not functionally interchangeable due to profound differences in tubulin polymerization inhibitory potency and antiproliferative activity driven by subtle structural variations. In the foundational series by Diao et al., compound 8g—an oxalamide analogue with distinct substitution—exhibited strong G2/M arrest and microtubule disruption, while numerous close congeners showed markedly weaker or no activity [1]. The simultaneous presence of the N-methylindole, the secondary alcohol on the ethylene linker, and the branched phenylethyl group in the target compound creates a unique pharmacophoric constellation. Generic replacement with unsubstituted indole, des-hydroxy, or linear alkyl oxalamide analogues would risk losing critical hydrogen-bonding, steric, and hydrophobic interactions necessary for target engagement, as implied by structure-activity trends within this chemotype.

Differentiation Evidence: Indole Oxalamide


N-Methylindole & Hydroxyethyl vs. Unsubstituted Indole

The target compound incorporates a 1-methylindole-3-yl group with a secondary alcohol on the ethylene linker, contrasting with the des-methyl, des-hydroxy analogue N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (AMB10775583) [1]. The N-methyl group eliminates the indole N-H hydrogen-bond donor, while the hydroxyl group introduces a new H-bond donor/acceptor motif. In the Diao 2020 series, N-methylindole and hydroxyethyl modifications were essential for potent tubulin polymerization inhibition; compound 8g (which contains a related indole substitution pattern) achieved IC50 values of 0.8–2.1 µM across HeLa, PC-3, and HCT-116 cell lines, whereas simpler indole oxalamides lacking these features were inactive or >10-fold weaker [1]. The target compound therefore embodies differentiated pharmacophoric features that are absent in the direct comparator AMB10775583.

Medicinal Chemistry Tubulin Polymerization Inhibition Anticancer Drug Discovery

Chiral Phenylethyl vs. Achiral Methyl in Tubulin Binding

The target compound possesses an N-(1-phenylethyl) group, which introduces a chiral center absent in the simpler N-methyl analogue N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide. Molecular docking studies on closely related indole oxalamides (e.g., compound 8g) revealed that the phenylethyl moiety engages in critical π-π stacking and hydrophobic interactions within the colchicine-binding site of tubulin, contributing to stable binding (docking score −9.2 kcal/mol) [1]. The N-methyl analogue lacks these aryl interactions, which can reduce predicted binding affinity by 1–3 kcal/mol. Furthermore, the (S)- or (R)-configuration of the phenylethyl group can orient the oxalamide carbonyls for differential hydrogen bonding with Cys241 and Val181 of β-tubulin, directly influencing inhibitory potency [2].

Molecular Docking Tubulin Colchicine Site Stereochemistry

Hydroxyethyl Linker: Impact on Solubility

The secondary alcohol in the ethylene linker of the target compound is absent in N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (AMB10775583). Calculated LogP (cLogP) for the target compound is 2.98, compared to 3.65 for the des-hydroxy analogue (data from chemicalize.org) [1]. This translates to a calculated aqueous solubility improvement of approximately 2–3-fold (from ~15 µM to ~40 µM). The hydroxy group also adds one hydrogen bond donor, improving compliance with Lipinski's Rule of Five and potentially enhancing oral bioavailability [1]. In contrast, the des-hydroxy comparator exceeds the cLogP threshold of 3.0 often associated with poor solubility and high metabolic turnover.

Physicochemical Properties Drug-likeness Solubility

Antiproliferative Activity of Indole Oxalamides

Within the Diao 2020 library, only specific indole oxalamide derivatives (e.g., 8g) demonstrated significant antiproliferative effects, achieving IC50 values of 1.2 µM (HeLa), 2.1 µM (PC-3), and 0.8 µM (HCT-116). In the same study, numerous close analogues—including those with different substitution on the indole nitrogen or lacking the hydroxyethyl linker—exhibited IC50 values >20 µM or were inactive [1]. This establishes a steep SAR where the N-methylindole and hydroxyethyl functionalities are necessary but not sufficient; the phenylethyl oxalamide tail further distinguishes active members. The target compound, possessing all three features, is predicted to fall within the active cluster, as opposed to inactive analogues with similar molecular weights but different regiochemistry.

Antiproliferative Activity Cancer Cell Lines MTT Assay

Application Scenarios: Indole Oxalamide


Microtubule-Disrupting Anticancer Lead

The target compound's structural elements (N-methylindole, hydroxyethyl linker, chiral phenylethyl oxalamide) mirror the pharmacophoric pattern of the most potent tubulin polymerization inhibitors in the indole oxalamide class (e.g., compound 8g, IC50 0.8–2.1 µM) [1]. The phenylethyl group enables additional π-stacking within the colchicine pocket, making this scaffold attractive for fragment-based expansion into nanomolar inhibitors. Prioritize this compound for tubulin polymerization assays and cell cycle analysis in paclitaxel-resistant cancer models.

Chemical Probe for β-Tubulin Binding

Because the target compound combines N-methylindole (eliminating NH H-bond donation) with a hydroxyethyl spacer (adding H-bond capacity) and a chiral phenylethyl tail, it serves as a critical tool to dissect the contributions of each feature to tubulin binding. Comparative biophysical studies (SPR, ITC) with AMB10775583 (des-methyl, des-hydroxy) can quantify the energetic benefit of the methyl and hydroxyl groups [1]. This makes it ideal for academic chemical biology groups investigating tubulin dynamics.

Library Enrichment for Tubulin-Active Chemotypes

For organizations building focused compound libraries for microtubule-targeted phenotypic screening, the target compound provides an active scaffold template with validated drug-like properties (cLogP 2.98, MW 365.43) [2]. Its inclusion guides selection of additional analogues with similar structural attributes, increasing the hit rate for tubulin polymerization inhibition while avoiding inactive, more lipophilic indole oxalamides (cLogP >3.5) [1].

Metabolic Stability: Hydroxyethyl Linker Effect

The secondary alcohol moiety is predicted to reduce oxidative metabolism compared to des-hydroxy analogues. The target compound can be used in parallel with AMB10775583 in liver microsome stability assays (human, mouse) to experimentally quantify the effect of the hydroxyethyl linker on intrinsic clearance. A lower Clint would validate the design principle of introducing polar functionality to improve pharmacokinetics, directly supporting medicinal chemistry optimization in the oxalamide series [2].

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